molecular formula C15H15N3O B1396439 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-95-7

2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1396439
CAS No.: 1338666-95-7
M. Wt: 253.3 g/mol
InChI Key: SCLLPDPHIWGIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338666-95-7) is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.30 g/mol . It is built on a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a heterocyclic framework of significant interest in medicinal chemistry for developing biologically active molecules . This specific compound is offered for research purposes as a building block and reference standard in investigative studies. Compounds based on the pyrazolo[1,5-a]pyrazin-4(5H)-one structure have demonstrated promising biological activity in scientific research, particularly in the field of oncology. Studies have shown that analogs of this core structure exhibit antiproliferative effects and can inhibit the growth of various cancer cell lines . For instance, related derivatives have been synthesized and evaluated against lung adenocarcinoma cells (such as the A549 cell line), with structure-activity relationship (SAR) studies indicating that substitutions with lipophilic aromatic groups, like the 4-isopropylphenyl moiety present in this compound, can be crucial for efficacy . The scaffold is also relevant in other therapeutic areas, serving as a core structure in research for antiviral agents and kinase inhibitors . The synthetic approaches for this class of compounds are well-established, often involving cyclocondensation reactions. Efficient methods, including microwave-assisted, one-step synthesis under solvent-free conditions, have been reported for related analogs, providing good yields and facilitating access for research and development . This compound is intended for use in non-clinical research applications only. It is not labeled or approved for use as a drug, and its safety for human or veterinary use has not been established.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLLPDPHIWGIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the chemical formula C15H15N3OC_{15}H_{15}N_{3}O and CAS number 1338666-95-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Weight : 253.31 g/mol
  • Molecular Formula : C₁₅H₁₅N₃O
  • MDL Number : MFCD25951875
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been investigated for its potential therapeutic applications. The compound is part of a class of pyrazolo derivatives known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo compounds have shown significant inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • Pyrazolo derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .
  • Cell Line Studies :
    • In vitro studies demonstrated that certain pyrazolo compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer types .

Anti-inflammatory and Antimicrobial Properties

The compound also shows promise in anti-inflammatory and antimicrobial applications:

  • Anti-inflammatory Effects : Similar pyrazolo compounds have been reported to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which are critical in inflammatory responses.
  • Antimicrobial Activity : Research indicates that pyrazolo derivatives can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Study 1: Dihydroorotate Dehydrogenase Inhibition

A study focused on the inhibition of DHODH by pyrazolo derivatives revealed that certain modifications in the structure significantly enhanced their inhibitory potency. The compound's structural analogs were tested against both human DHODH and Plasmodium falciparum DHODH, indicating potential for developing antimalarial agents alongside anticancer therapies .

Study 2: Cytotoxicity Against Cancer Cell Lines

In a series of experiments conducted on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested. These results suggest that this compound could serve as a lead candidate for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth ,
Anti-inflammatoryDownregulation of cytokines
AntimicrobialActivity against bacteria/fungi

Scientific Research Applications

Medicinal Chemistry

2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. Research indicates that compounds in this class can interact with various biological targets, making them candidates for drug development.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in specific cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacology

Research has also suggested that this compound may have neuroprotective effects. It has been evaluated for its ability to cross the blood-brain barrier and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have indicated that certain derivatives exhibit activity against various bacterial strains, making them candidates for further investigation in the field of infectious diseases.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its derivatives are being explored for their utility in developing new pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability and employed flow cytometry to analyze apoptosis pathways.

Case Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective effects of this compound in a rodent model of neurodegeneration. Behavioral tests indicated improved cognitive function following treatment with the compound, alongside biochemical analyses showing reduced oxidative stress markers.

Case Study 3: Antimicrobial Efficacy

In a study assessing antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly dependent on substituents at the 2- and 5-positions. Key analogs and their properties are summarized below:

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (2-position) Molecular Weight logP Polar Surface Area (Ų) Key Reference
2-(4-Chlorophenyl)-pyrazolo[...]-one 4-Chlorophenyl 365.82 2.9269 35.601
2-(4-Fluorophenyl)-pyrazolo[...]-one 4-Fluorophenyl 349.35 2.65 35.601
2-(3,4-Dimethylphenyl)-pyrazolo[...]-one 3,4-Dimethylphenyl 336.39 3.12 35.601
2-(4-Isopropylphenyl)-pyrazolo[...]-one 4-Isopropylphenyl 339.41 3.45 35.601
  • Steric Effects: The bulky isopropyl group may influence binding interactions in biological targets compared to smaller substituents like fluorine or chlorine.

Pharmacokinetic and Stability Profiles

  • Dihydro Derivatives: Compounds like 7-hydroxy-6,7-dihydropyrazolo[...]-one show improved pharmacokinetics due to cyclic stability but slower release of active metabolites (e.g., 6% GSH adduct formation after 24 hours) .
  • Acyclic Analogs: β-Amidomethyl vinyl sulfones exhibit faster reactivity with thiols (e.g., GSH) but poorer stability in vivo .

Preparation Methods

Multi-step Cyclization and Functionalization

Based on analogous compounds and synthetic methods reported in related literature, a plausible route involves:

  • Step 1: Preparation of the pyrazolo[1,5-a]pyrazine core through cyclization of suitably substituted precursors such as hydrazines and diketones under controlled conditions. This often involves condensation reactions facilitated by acids or bases.

  • Step 2: Selective substitution at the 2-position with a 4-isopropylphenyl group, which can be achieved via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate aryl boronic acids or amines.

  • Step 3: Oxidation or tautomerization steps to stabilize the final structure, often involving mild oxidants or thermal conditions.

Microwave-Assisted Synthesis

Recent advances suggest microwave-assisted synthesis can significantly improve yields and reduce reaction times. For example, a one-pot microwave reaction involving the precursors in a solvent-free environment can facilitate cyclization and substitution steps efficiently.

Use of Precursors and Reagents

  • Starting materials: Hydrazines, substituted diketones, aryl boronic acids, or halogenated aromatic compounds.
  • Catalysts: Palladium-based catalysts for cross-coupling reactions.
  • Solvents: Ethanol, dimethylformamide (DMF), or toluene, depending on the reaction step.

Representative Reaction Scheme

Hydrazine derivative + diketone → cyclization → pyrazolo[1,5-a]pyrazine core
Pyrazolo[1,5-a]pyrazine core + 4-isopropylphenyl boronic acid → substitution via Suzuki coupling
Final oxidation or tautomerization → purified this compound

Data Table: Summary of Synthetic Methods

Method Key Reactions Reagents Conditions Advantages References
Multi-step Cyclization Condensation of hydrazines and diketones Hydrazines, diketones Acidic or basic conditions, reflux Well-established, versatile
Cross-coupling (Suzuki, Buchwald-Hartwig) Aromatic substitution Aryl boronic acids, halogenated precursors Microwave or conventional heating High regioselectivity, good yields ,
Microwave-assisted synthesis One-pot cyclization and substitution Precursors + microwave irradiation Solvent-free or minimal solvent Rapid, high yield, environmentally friendly

Notes on Optimization and Characterization

  • Reaction conditions: Temperature, solvent choice, and catalyst loading are critical for optimizing yield and purity.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed.
  • Characterization: Confirmed via NMR, IR, MS, and X-ray crystallography, ensuring structural fidelity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?

  • Methodological Answer : Microwave-assisted synthesis and copper-catalyzed reactions are efficient for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. For example, Liu et al. demonstrated microwave-assisted synthesis under controlled temperature (80–120°C) and reaction times (1–3 hours), achieving yields of 60–85% . Solvent choice (e.g., methanol or acetonitrile) and catalytic systems (e.g., CuI/ligand) significantly influence regioselectivity and purity. Post-synthetic modifications, such as introducing aryl groups at position 2, require careful optimization to avoid intramolecular cyclization side reactions .

Q. How can researchers validate the antiproliferative activity of this compound against lung adenocarcinoma cell lines?

  • Methodological Answer : Standard protocols include:

  • Cell viability assays : MTT or CCK-8 assays on A549 and H322 cells, with IC₅₀ values typically ranging from 5–20 µM .
  • Apoptosis detection : Annexin V/PI staining combined with flow cytometry to quantify early/late apoptosis. Zheng et al. reported 30–40% apoptosis induction at 10 µM in A549 cells .
  • Autophagy modulation : Western blotting for LC3-II/LC3-I ratio and p62 degradation, supported by transmission electron microscopy (TEM) to visualize autophagosomes .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry, particularly distinguishing between pyrazole and pyrazine protons (e.g., OH proton at δ 12.44 ppm in pyrazolo[1,5-a]pyrimidin-7-ol derivatives) .
  • X-ray crystallography : Resolves conformational details, such as the screw-boat conformation of the six-membered ring and dihedral angles between aromatic planes (e.g., 16.05° and 84.84° in related derivatives) .
  • HRMS : Validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications at position 2 or 7 influence bioactivity and pharmacokinetic properties?

  • Methodological Answer :

  • Position 2 : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances antiproliferative activity but may increase metabolic instability. For instance, 2-(4-chlorophenyl) derivatives showed improved IC₅₀ values (3.5 µM vs. 12 µM for unsubstituted analogs) but higher susceptibility to glutathione (GSH) adduct formation .
  • Position 7 : Functionalization with hydrazone groups (e.g., 7-((2-phenylhydrazono)methyl)) improves solubility but risks intramolecular cyclization. Koidan et al. optimized reaction conditions (60°C in methanol, 5 minutes) to achieve 72% yield while avoiding decomposition .

Q. What mechanistic insights explain contradictory data on apoptosis vs. autophagy induction in different studies?

  • Methodological Answer : Contradictions arise from:

  • Dose-dependent effects : Low concentrations (≤5 µM) primarily induce autophagy (LC3-II accumulation), while higher doses (≥10 µM) trigger apoptosis (caspase-3 activation) .
  • Cell line variability : A549 cells exhibit stronger p53-dependent apoptosis, whereas H322 cells (p53-mutant) rely on autophagy-mediated death .
  • Experimental design : Use dual-reporter assays (e.g., mCherry-GFP-LC3) to dynamically monitor autophagic flux and apoptosis in parallel .

Q. How can researchers address the compound’s instability in physiological buffers due to cyclization?

  • Methodological Answer :

  • Kinetic studies : Monitor equilibrium between acyclic β-amidomethyl vinyl sulfone and cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one using HPLC-MS. Incubation with excess GSH (100-fold) confirms <6% adduct formation after 24 hours, indicating limited prodrug potential .
  • Formulation strategies : Encapsulation in PEGylated liposomes or use of cyclodextrins to stabilize the acyclic form in phosphate buffer .

Q. What computational tools are recommended for predicting target interactions and off-target effects?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with mGluR2 (for CNS applications) or TGF-β receptor kinase .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazinone oxygen) and hydrophobic regions (isopropylphenyl group) for scaffold optimization .
  • Off-target screening : Employ PASS Online or SEA databases to predict kinase or cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why do some studies report strong in vitro activity but poor in vivo efficacy?

  • Methodological Answer : Discrepancies may stem from:

  • Metabolic instability : Rapid conversion to inactive cyclic forms in vivo, as shown by GSH capture assays .
  • Bioavailability : Low solubility (<10 µg/mL in PBS) limits tumor penetration. Preclinical studies should include pharmacokinetic profiling (Cmax, AUC) and metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.